molecular formula C9H11ClN2O B8793634 4-Chloro-6-(cyclopentyloxy)pyrimidine

4-Chloro-6-(cyclopentyloxy)pyrimidine

Cat. No.: B8793634
M. Wt: 198.65 g/mol
InChI Key: DQHCEDCSEAGFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(cyclopentyloxy)pyrimidine is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-6-cyclopentyloxypyrimidine

InChI

InChI=1S/C9H11ClN2O/c10-8-5-9(12-6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

DQHCEDCSEAGFRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyclopentanol (2.25 g, 26.1 mmol) in tetrahydrofuran (12 ml) was added dropwise to a suspension of sodium hydride (1.31 g, 32.6 mmol) in tetrahydrofuran (48 ml) at 0° C. The mixture was stirred at 0° C. for 30 min and a solution of 4,6-dichloropyrimidine (3.6 g, 24.16 mmol) in tetrahydrofuran (12 ml) was added at 0° C. The reaction mixture was stirred at ambient temperature for 3 h and poured into sat. aqueous ammonium chloride and extracted with ethyl acetate. The organic layers were washed with water, dried over magnesium sulfate and concentrated in vacuo. The orange residue was purified by column chromatography (10-40% ethyl acetate/hexanes). To afford 4-chloro-6-(cyclopentyloxy)pyrimidine as a pale yellow oil. This material was used directly for the next reaction.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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